molecular formula C12H10N2O B11901883 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol

2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol

Katalognummer: B11901883
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: URBCMSHEDGTKMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is a heterocyclic compound that features a fused naphthalene and imidazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst, followed by methylation at the nitrogen atom of the imidazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted imidazole compounds .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the naphthalene and imidazole rings, along with the methyl group, contributes to its versatility and potential for various applications .

Eigenschaften

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

2-methyl-3H-benzo[e]benzimidazol-5-ol

InChI

InChI=1S/C12H10N2O/c1-7-13-10-6-11(15)8-4-2-3-5-9(8)12(10)14-7/h2-6,15H,1H3,(H,13,14)

InChI-Schlüssel

URBCMSHEDGTKMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1)C=C(C3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.